2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide
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Overview
Description
2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a complex organic compound that features an indole core, a benzylpiperidine moiety, and a diethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Indole Derivative Synthesis: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzylpiperidine and indole derivatives are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Pharmacology: Research focuses on its interactions with various receptors and enzymes, contributing to the development of new drugs.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety and is known for its role as a monoamine releasing agent.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and exhibit diverse biological activities.
Uniqueness
2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is unique due to its combination of an indole core with a benzylpiperidine moiety and a diethylacetamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-3-29(4-2)26(32)20-31-19-24(23-12-8-9-13-25(23)31)27(33)28(34)30-16-14-22(15-17-30)18-21-10-6-5-7-11-21/h5-13,19,22H,3-4,14-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKQNMZDOAAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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